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molecular formula C15H17NOS B8511745 2-(2,3,6-trimethylphenylmethylthio)pyridine N-oxide CAS No. 60263-91-4

2-(2,3,6-trimethylphenylmethylthio)pyridine N-oxide

Cat. No. B8511745
M. Wt: 259.4 g/mol
InChI Key: KWHYQJIWSGCUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04019893

Procedure details

The intermediate 2-(2,3,6-trimethylphenylmethylthio)pyridine N-oxide is prepared from α2 -bromoprehnitene with 2-mercaptopyridine N-oxide, sodium salt by the procedure described in Example 2. Yield 50% theory. Melting point 108° - 110° C. Structure confirmed by IR and NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4](=[C:6]([C:8](=[CH:10][CH:11]=1)[CH3:9])[CH3:7])[CH3:5].[SH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N+:14]=1[O-:19].[Na]>>[CH3:5][C:4]1[C:3]([CH3:2])=[CH:11][CH:10]=[C:8]([CH3:9])[C:6]=1[CH2:7][S:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N+:14]=1[O-:19] |^1:19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C(C)=C(C)C(C)=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=[N+](C=CC=C1)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1C)C)CSC1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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